molecular formula C15H27N3 B3050080 N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine CAS No. 23539-76-6

N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine

Cat. No.: B3050080
CAS No.: 23539-76-6
M. Wt: 249.39 g/mol
InChI Key: CQTGJMPFHKALGU-UHFFFAOYSA-N
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Description

N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine is a chemical compound with the molecular formula C15H27N3 and a molecular weight of 249.4 g/mol . This compound is characterized by the presence of three dimethylamino groups attached to a benzyl ring, making it a triamine derivative. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine typically involves the reaction of 3,5-bis((dimethylamino)methyl)benzyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Compounds with substituted nucleophiles replacing the dimethylamino groups.

Scientific Research Applications

N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1,3,5-Benzenetrimethanamine, N,N,N’,N’,N’‘,N’'-hexamethyl-
  • 1,3,5-Tris((dimethylamino)methyl)benzene
  • N1,N1,N3,N3,N5,N5-Hexamethyl-1,3,5-benzenetrimethanamine

Comparison: N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine is unique due to its specific arrangement of dimethylamino groups on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interaction profiles with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[3,5-bis[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-16(2)10-13-7-14(11-17(3)4)9-15(8-13)12-18(5)6/h7-9H,10-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTGJMPFHKALGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)CN(C)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178121
Record name N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23539-76-6
Record name N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023539766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-BIS((DIMETHYLAMINO)METHYL)BENZYL)-N,N-DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DA2M1VHJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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